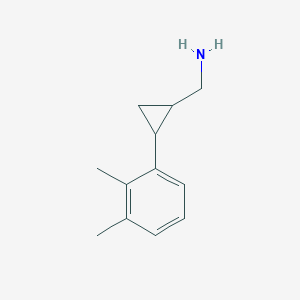
5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride: is a chemical compound with the molecular formula C6H10BrCl2N3. It is commonly used in research and development, particularly in the fields of chemistry and pharmaceuticals. The compound is known for its high purity and reactivity, making it a valuable building block in various synthetic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride typically involves the following steps:
Alkylation of Pyridine: Pyridine is reacted with methylating agents such as methyl iodide in the presence of a base to form N-methylpyridine.
Bromination: The N-methylpyridine is then brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent to yield 5-bromo-N-methylpyridine.
Amination: The brominated compound undergoes amination with ammonia or an amine source to introduce the amino groups at the 3 and 4 positions of the pyridine ring.
Formation of Dihydrochloride Salt: The final product is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts and ligands for chemical reactions .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of bioactive molecules for drug discovery .
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
- Studied for its role in the inhibition of specific enzymes and receptors .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the manufacture of dyes, pigments, and other industrial products .
Mécanisme D'action
The mechanism of action of 5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The bromine and amino groups play a crucial role in its binding affinity and specificity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Comparaison Avec Des Composés Similaires
5-bromopyridine-3,4-diamine: Similar structure but lacks the N-methyl group.
N4-methylpyridine-3,4-diamine: Similar structure but lacks the bromine atom.
Uniqueness:
- The presence of both bromine and N-methyl groups in 5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride provides unique reactivity and selectivity.
- The compound’s dual functional groups allow for versatile applications in various fields, making it a valuable tool in research and industry .
Propriétés
Formule moléculaire |
C6H10BrCl2N3 |
|---|---|
Poids moléculaire |
274.97 g/mol |
Nom IUPAC |
5-bromo-4-N-methylpyridine-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C6H8BrN3.2ClH/c1-9-6-4(7)2-10-3-5(6)8;;/h2-3H,8H2,1H3,(H,9,10);2*1H |
Clé InChI |
QEMMDCZMFGWPPK-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=NC=C1N)Br.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13527027.png)




![2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine](/img/structure/B13527051.png)





![N-[[4-(4-chlorophenyl)phenyl]methyl]-1-propan-2-ylpiperidin-4-amine](/img/structure/B13527104.png)

